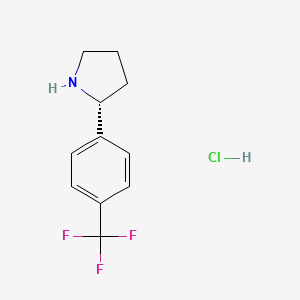

(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, “®-[3,5-bis(trifluoromethyl)phenyl] ethanol” was synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Aplicaciones Científicas De Investigación

Versatility in Drug Discovery The pyrrolidine ring, a key feature of "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", is widely acknowledged in medicinal chemistry for its role in developing treatments for human diseases. Its saturated scaffold benefits drug discovery by allowing efficient exploration of the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. This "pseudorotation" phenomenon is crucial for designing pyrrolidine compounds with varied biological profiles, as highlighted in the work by Li Petri et al. (2021) on the bioactive molecules characterized by the pyrrolidine ring and its derivatives Li Petri et al., 2021.

Enhancement of Pharmacological Profiles The structure-activity relationship (SAR) of pyrrolidine derivatives, including "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", shows that the stereoisomers and spatial orientation of substituents significantly influence the biological activity of drug candidates. This variation in binding modes to enantioselective proteins underpins the diverse pharmacological profiles of these compounds. Research by Veinberg et al. (2015) on stereochemistry and its impact on the pharmacological profile emphasizes the importance of selecting the most effective stereoisomer for enhancing drug efficacy and safety Veinberg et al., 2015.

Propiedades

IUPAC Name |

(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVVDNXOJJAMDE-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.